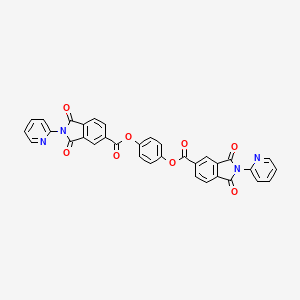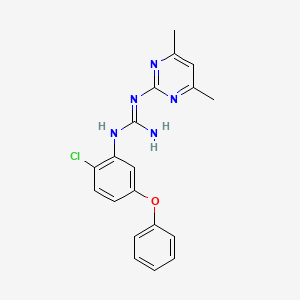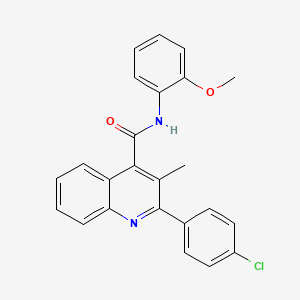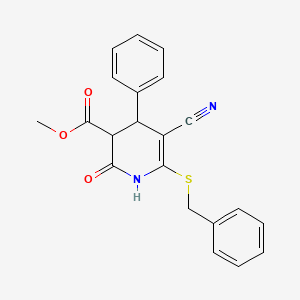
1,4-Phenylene bis(1,3-dioxo-2-(pyridin-2-yl)isoindoline-5-carboxylate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carboxylic acid with phthalic anhydride to form the isoindole ring system. This is followed by esterification with 4-hydroxybenzoic acid to introduce the phenyl group. The final step involves the formation of the ester linkage between the two isoindole units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted isoindole and pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are evaluated for their efficacy in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its conjugated system provides unique electronic properties that are valuable in the production of semiconductors and other electronic devices.
作用機序
The mechanism of action of 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its interaction with neurotransmitter receptors can influence neurological functions, making it a potential candidate for treating neurological disorders.
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Isoindole Derivatives: Compounds such as phthalimide and thalidomide.
Uniqueness
What sets 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE apart is its dual isoindole and pyridine ring system. This unique structure provides a high degree of conjugation, enhancing its electronic properties and making it a versatile compound for various applications in science and industry.
特性
分子式 |
C34H18N4O8 |
|---|---|
分子量 |
610.5 g/mol |
IUPAC名 |
[4-(1,3-dioxo-2-pyridin-2-ylisoindole-5-carbonyl)oxyphenyl] 1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C34H18N4O8/c39-29-23-13-7-19(17-25(23)31(41)37(29)27-5-1-3-15-35-27)33(43)45-21-9-11-22(12-10-21)46-34(44)20-8-14-24-26(18-20)32(42)38(30(24)40)28-6-2-4-16-36-28/h1-18H |
InChIキー |
OLSGMQWEVHYHCT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=N7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)
![(3,4-dichlorophenyl)[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]methanone](/img/structure/B11654925.png)

![4-[6-Amino-5-cyano-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11654931.png)
![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![(6Z)-6-{2-[2-(4-tert-butylphenoxy)ethoxy]-5-chlorobenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654953.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![6-{(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B11654971.png)
